2-(1H-イミダゾール-2-イル)酢酸

概要

説明

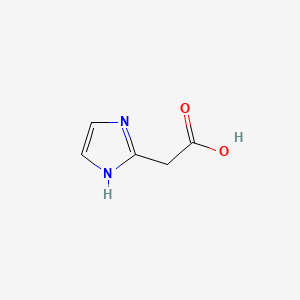

2-(1H-Imidazol-2-yl)acetic acid is a heterocyclic organic compound featuring an imidazole ring substituted with an acetic acid group. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The imidazole ring is a common structural motif in many biologically active molecules, making 2-(1H-Imidazol-2-yl)acetic acid a valuable intermediate in synthetic chemistry.

科学的研究の応用

2-(1H-Imidazol-2-yl)acetic acid has a wide range of applications in scientific research:

作用機序

Target of Action

It’s known that iaa is a key intermediate in the synthesis of zoledronic acid , a potent antiresorptive medicine . Zoledronic acid is known to target farnesyl pyrophosphate synthase in the mevalonate pathway, inhibiting bone resorption and osteoclast activity .

Mode of Action

In the synthesis of zoledronic acid, iaa undergoes bis-phosphonation . This process involves the addition of two phosphonate groups to the molecule, significantly altering its chemical structure and, presumably, its interaction with its targets .

Biochemical Pathways

This pathway is crucial for the prenylation of small GTPase signaling proteins, which are necessary for osteoclast function. By inhibiting this pathway, zoledronic acid prevents osteoclast-mediated bone resorption .

Result of Action

It inhibits osteoclast-mediated bone resorption, leading to decreased bone turnover and increased bone density . This makes zoledronic acid an effective treatment for conditions like osteoporosis and Paget’s disease .

生化学分析

Biochemical Properties

2-(1H-Imidazol-2-yl)acetic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. It has been observed to interact with enzymes such as histidine decarboxylase, which catalyzes the conversion of histidine to histamine . This interaction is crucial as it influences the production of histamine, a vital mediator in immune responses and gastric acid secretion. Additionally, 2-(1H-Imidazol-2-yl)acetic acid can interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, affecting their stability and function .

Cellular Effects

The effects of 2-(1H-Imidazol-2-yl)acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of GPCRs, leading to altered intracellular signaling cascades that affect gene expression and cellular metabolism . For instance, in immune cells, 2-(1H-Imidazol-2-yl)acetic acid can enhance the production of cytokines, thereby modulating immune responses .

Molecular Mechanism

At the molecular level, 2-(1H-Imidazol-2-yl)acetic acid exerts its effects through several mechanisms. It can bind to specific enzyme active sites, either inhibiting or activating their activity. For example, its interaction with histidine decarboxylase can inhibit the enzyme’s activity, reducing histamine production . Additionally, 2-(1H-Imidazol-2-yl)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-Imidazol-2-yl)acetic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1H-Imidazol-2-yl)acetic acid is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained modulation of cellular processes, although the effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 2-(1H-Imidazol-2-yl)acetic acid vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular functions and modulate immune responses without causing significant adverse effects . At higher doses, 2-(1H-Imidazol-2-yl)acetic acid can exhibit toxic effects, including cellular apoptosis and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(1H-Imidazol-2-yl)acetic acid is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as histidine decarboxylase and other aminotransferases, influencing the metabolic flux of histidine and related metabolites . This interaction can affect the levels of various metabolites, thereby modulating cellular metabolism and function .

Transport and Distribution

The transport and distribution of 2-(1H-Imidazol-2-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cell, 2-(1H-Imidazol-2-yl)acetic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-(1H-Imidazol-2-yl)acetic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . In the nucleus, 2-(1H-Imidazol-2-yl)acetic acid can interact with transcription factors and other regulatory proteins, modulating gene expression and cellular responses .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-2-yl)acetic acid typically involves the introduction of a carboxylic acid group onto the imidazole ring. One common method is the substitution reaction where imidazole reacts with a haloacetic acid derivative under basic conditions. For example, imidazole can be treated with chloroacetic acid in the presence of a base like sodium hydroxide to yield 2-(1H-Imidazol-2-yl)acetic acid .

Industrial Production Methods: In industrial settings, the production of 2-(1H-Imidazol-2-yl)acetic acid can be scaled up using similar synthetic routes. The process often involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as water or ethanol, and the product is purified through crystallization or distillation .

化学反応の分析

Types of Reactions: 2-(1H-Imidazol-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The imidazole ring can be reduced under specific conditions to yield different hydrogenated products.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole carboxylates, while substitution reactions can introduce various functional groups onto the imidazole ring .

類似化合物との比較

Imidazole-4-acetic acid: Another imidazole derivative with similar properties but different substitution patterns.

Histidine: An amino acid with an imidazole side chain, playing a crucial role in biological systems.

Zoledronic acid: A bisphosphonate derivative synthesized using 2-(1H-Imidazol-2-yl)acetic acid as an intermediate.

Uniqueness: 2-(1H-Imidazol-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its role as a key intermediate in the synthesis of biologically active compounds highlight its importance in both research and industrial applications .

生物活性

2-(1H-Imidazol-2-yl)acetic acid, also known as imidazol-2-acetic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on various research studies.

Chemical Structure and Properties

The compound features an imidazole ring connected to an acetic acid moiety. This structure is crucial for its biological activity, as the imidazole ring can participate in hydrogen bonding and coordination with metal ions, which are often involved in biological processes.

Anticancer Properties

Research indicates that 2-(1H-Imidazol-2-yl)acetic acid exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a study highlighted its effectiveness against human breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Enzyme Inhibition

One of the notable biological activities of 2-(1H-Imidazol-2-yl)acetic acid is its role as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit insulin-degrading enzyme (IDE), which is implicated in the metabolism of amyloid-beta, a peptide associated with Alzheimer's disease. Structure-activity relationship studies revealed that modifications to the acetic acid and imidazole components significantly affect inhibitory potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .

Structure-Activity Relationship Studies

A comprehensive study on the structure-activity relationships (SAR) of imidazole-derived compounds indicated that specific substitutions on the imidazole ring could enhance biological activity. For example, modifications leading to increased lipophilicity improved cellular uptake and efficacy against cancer cells .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that certain derivatives of 2-(1H-Imidazol-2-yl)acetic acid exhibit favorable absorption and metabolic stability profiles. These studies are critical for assessing the viability of these compounds as therapeutic agents in clinical settings .

Data Tables

特性

IUPAC Name |

2-(1H-imidazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJUYHMGDPTLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172361 | |

| Record name | Imidazole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189502-92-9 | |

| Record name | Imidazole-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189502929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDAZOLE-2-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y47072X58S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(1H-Imidazol-2-yl)acetic acid (Im-COOH) improve the performance of sulfonated polybutylene fumarate (SPBF) proton exchange membranes?

A1: Im-COOH acts as a proton-conducting agent within the SPBF matrix. The SO3H groups from SPBF and the NH groups from Im-COOH form attractive interactions []. This interaction enhances the proton conductivity of the membrane by providing additional pathways for proton transport. Simultaneously, the presence of Im-COOH reduces methanol permeability through the membrane []. This combined effect of increased proton conductivity and decreased methanol permeability leads to a higher selectivity, a crucial parameter for direct methanol fuel cell applications.

Q2: What are the structural characteristics of 2-(1H-Imidazol-2-yl)acetic acid?

A2: While the provided research article [] focuses on the application of Im-COOH, it doesn't delve into its detailed structural characterization. To obtain comprehensive information regarding its molecular formula, weight, and spectroscopic data, it would be necessary to consult resources like chemical databases (e.g., PubChem, ChemSpider) or relevant scientific literature specifically dedicated to the characterization of Im-COOH.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。